Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate
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Overview
Description
Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate typically involves the reaction of 2-aminothiophenol with a carboxylic acid derivative under specific conditions. One common method is the cyclization of 2-aminothiophenol with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxo-1,3-benzothiazole-3(2H)-carboxamide
- 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide
Uniqueness
Propyl 2-oxo-1,3-benzothiazole-3(2H)-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89780-78-9 |
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Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
propyl 2-oxo-1,3-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-2-7-15-10(13)12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3 |
InChI Key |
FUADNFZHWXIQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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